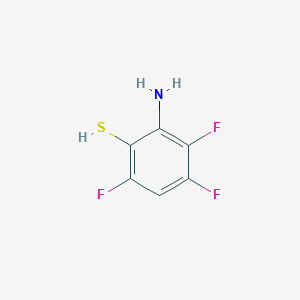

2-Amino-3,4,6-trifluorobenzenethiol

Descripción

2-Amino-3,4,6-trifluorobenzenethiol is a fluorinated aromatic compound characterized by a benzene ring substituted with an amino group (-NH₂) at position 2, a thiol (-SH) group at position 1 (inferred from nomenclature conventions), and fluorine atoms at positions 3, 4, and 4. This unique arrangement confers strong electron-withdrawing effects due to the trifluoro substitution, while the thiol group introduces nucleophilic reactivity. The compound is likely utilized in pharmaceutical intermediates, agrochemicals, or materials science, where fluorinated aromatic structures are prized for their metabolic stability and lipophilicity .

Propiedades

Fórmula molecular |

C6H4F3NS |

|---|---|

Peso molecular |

179.17 g/mol |

Nombre IUPAC |

2-amino-3,4,6-trifluorobenzenethiol |

InChI |

InChI=1S/C6H4F3NS/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H,10H2 |

Clave InChI |

XDRQQYPIPNJWNA-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C(=C1F)S)N)F)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-Amino-4,6-difluorobenzothiazole

- Structure: Features a benzothiazole core (fused benzene and thiazole rings) with amino and fluorine substituents at positions 2, 4, and 5.

- Key Differences: The thiazole ring introduces rigidity and extended π-conjugation, enhancing thermal stability compared to the thiol group in the target compound . Fewer fluorine atoms (2 vs.

- Applications : Likely used in optoelectronics or as a ligand in catalysis due to its planar, aromatic structure .

5-Amino-2,4-difluorobenzotrifluoride

- Structure: Contains a trifluoromethyl (-CF₃) group at position 2, fluorines at positions 4 and 6, and an amino group at position 3.

- Key Differences :

- Applications : Common in agrochemicals and pharmaceuticals requiring high metabolic resistance .

5-Amino-2,4,6-triiodoisophthalic Acid

- Structure: Features iodine substituents (positions 2, 4, 6) and carboxylic acid groups, with an amino group at position 5.

- Key Differences :

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| 2-Amino-3,4,6-trifluorobenzenethiol | -NH₂, -SH, 3×F | ~215 (estimated) | High lipophilicity, nucleophilic thiol | Pharmaceuticals, intermediates |

| 2-Amino-4,6-difluorobenzothiazole | -NH₂, 2×F, benzothiazole | ~200 | Rigid, thermally stable | Optoelectronics, catalysis |

| 5-Amino-2,4-difluorobenzotrifluoride | -NH₂, 2×F, -CF₃ | ~225 | Extreme lipophilicity, metabolic stability | Agrochemicals, drug candidates |

| 5-Amino-2,4,6-triiodoisophthalic Acid | -NH₂, 3×I, -COOH | ~550 | Radiopaque, water-soluble | Medical imaging, contrast agents |

Research Findings and Trends

- Electronic Effects : Fluorine substitutions reduce electron density at the aromatic ring, directing electrophilic attacks to specific positions. The trifluoro pattern in the target compound may suppress unwanted side reactions in synthesis .

- Reactivity: Thiol groups in 2-amino-3,4,6-trifluorobenzenethiol are prone to oxidation, necessitating inert storage conditions. Benzothiazole analogs avoid this issue due to sulfur’s integration into a stable heterocycle .

- Solubility : Increasing fluorine content correlates with decreased aqueous solubility, a critical consideration in drug formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.